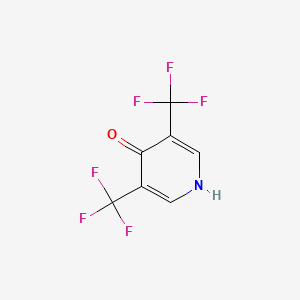

3,5-Bis-trifluoromethyl-1H-pyridin-4-one

Description

Contextual Overview of Fluorinated Pyridinone Systems

The pyridinone scaffold is a recurring structural feature in a multitude of biologically active compounds and federally approved medications, prized for its capacity to function as both a hydrogen bond donor and acceptor. acs.org This dual nature facilitates potent interactions with biological targets. acs.org The strategic integration of fluorine into the pyridinone ring can profoundly modify the molecule's inherent properties. Fluorination is a recognized and powerful technique in drug development for bolstering metabolic stability, augmenting membrane permeability, and enhancing binding affinity to target proteins. jst.go.jpwikipedia.org

The inclusion of fluorine can shield molecular sites that are vulnerable to metabolic breakdown, consequently extending the therapeutic half-life of a drug. wikipedia.org Moreover, the pronounced electronegativity of fluorine can alter the acidity (pKa) of the pyridinone N-H bond, a factor that can be decisive for its engagement with biological receptors. Thus, the deliberate positioning of fluorine atoms on the pyridinone ring serves as a tool for the precise calibration of a molecule's pharmacokinetic and pharmacodynamic characteristics. mdpi.com

Significance of the Trifluoromethyl Moiety in Heterocyclic Chemistry

The trifluoromethyl (CF3) group stands out as one of the most consequential fluorine-containing substituents in the realm of modern medicinal chemistry. nih.gov Its attachment to heterocyclic structures, such as pyridine (B92270), is a frequently employed tactic to amplify a compound's therapeutic capabilities. nih.govnih.gov The CF3 group exerts a strong electron-withdrawing effect, which can substantially influence the reactivity and electronic landscape of the heterocyclic ring. nih.gov

The importance of the trifluoromethyl group is underscored by several of its key attributes:

Metabolic Stability: The carbon-fluorine bond is exceptionally robust, rendering the CF3 group highly impervious to metabolic degradation. sigmaaldrich.com This attribute frequently translates to a prolonged in vivo half-life for the drug molecule.

Lipophilicity: The CF3 group possesses a high degree of lipophilicity, which can facilitate a molecule's passage across cellular membranes, thereby improving its absorption and distribution throughout the body. mdpi.com

Bioisosterism: The trifluoromethyl group is frequently utilized as a bioisostere for other chemical groups like methyl or chloro, enabling the fine-tuning of a molecule's properties while preserving a comparable size and three-dimensional shape. lookchem.com

The presence of two trifluoromethyl groups on a heterocyclic ring, as is the case in 3,5-Bis-trifluoromethyl-1H-pyridin-4-one, is anticipated to magnify these effects, positioning such compounds as subjects of heightened research interest. To illustrate, molecules featuring a 3,5-bis(trifluoromethyl)phenyl component have been explored as formidable inhibitors of drug-resistant bacteria and as modulators of transcription factors.

Research Objectives and Scope of the Review

The central aim of this review is to furnish a detailed overview of the chemical compound this compound, with a sharp focus on its structural characteristics and inferred importance derived from the established properties of fluorinated pyridinones and trifluoromethylated heterocyles. Given the scarcity of specific research on this molecule, this review will:

Compile the known physicochemical properties of this compound.

Examine the recognized role of the fluorinated pyridinone system as a privileged structural motif in medicinal chemistry.

Detail the diverse influence of the trifluoromethyl group in the modification of heterocyclic compound properties.

Offer a forward-looking perspective on the potential avenues for research and application of the title compound, based on a thorough analysis of its structural components.

This review will maintain a strict focus on the delineated topics, refraining from discussions related to dosage, administration, or safety profiles. The information presented is curated from available scientific literature and chemical databases, with the exclusion of the specified commercial sources.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38609-76-6 | |

| Molecular Formula | C7H3F6NO | |

| IUPAC Name | 3,5-bis(trifluoromethyl)pyridin-2-ol | |

| Physical Form | Solid | |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXOMFALFZJLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3,5 Bis Trifluoromethyl 1h Pyridin 4 One

Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Ring

The reactivity of the pyridinone ring towards substitution is starkly divided. Electrophilic aromatic substitution, a common reaction for many aromatic systems, is exceedingly difficult for 3,5-Bis-trifluoromethyl-1H-pyridin-4-one. The strong deactivating effect of the two CF₃ groups makes the ring electron-poor and thus not amenable to attack by electrophiles.

Conversely, the electron-deficient nature of the ring activates it towards nucleophilic attack. While direct nucleophilic substitution of a hydrogen atom is rare, the positions ortho and para to the nitrogen atom (C2, C6, and C4) are electronically favorable for nucleophilic addition. The most practical approach for substitution involves the conversion of the 4-oxo group into a better leaving group, such as a halide. For instance, the related compound, 2-chloro-5-(trifluoromethyl)pyridine, readily undergoes nucleophilic substitution. gneechem.com

In a reaction applicable to pyridones, a light-promoted C-H trifluoromethylation using Langlois' reagent (sodium trifluoromethylsulfinate) has been demonstrated on 4-pyridone itself. This reaction proceeds without a photocatalyst and yields a mixture of mono- and di-trifluoromethylated products, suggesting that C-H functionalization is possible under specific radical conditions. acs.org

Table 1: Representative Substitution Reactions on Pyridone/Pyridine (B92270) Systems

| Starting Material | Reagent(s) | Product(s) | Yield | Reaction Type | Reference |

| 4-Pyridone | Sodium trifluoromethylsulfinate (Langlois' reagent), DMSO | 2-Trifluoromethyl-4-pyridone & 2,6-Bis(trifluoromethyl)-4-pyridone | 51% & 23% | Radical C-H Trifluoromethylation | acs.org |

| 2-Chloro-5-(trifluoromethyl)pyridine | Ferric chloride, Chlorine | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) | - | Electrophilic Chlorination | gneechem.com |

Derivatization at the Nitrogen and Oxygen Centers

The presence of both nitrogen and oxygen atoms with lone pairs of electrons, combined with the N-H proton, makes this compound a candidate for various derivatization reactions. These reactions are heavily influenced by the compound's tautomeric nature.

The nitrogen atom of the pyridinone can act as a nucleophile, allowing for the introduction of alkyl and aryl groups. N-alkylation is a common reaction for pyridones, though it often competes with O-alkylation. The outcome of the reaction (N- versus O-alkylation) is dependent on factors such as the alkylating agent, the solvent, and the presence of a base. Studies on related trifluoromethyl-substituted pyrimidinones (B12756618) show that complex alkylating agents can favor N-alkylation exclusively. google.com In some systems, kinetic control (lower temperature) may favor N-alkylation, while thermodynamic control (higher temperature) can lead to rearrangement to the more stable N-alkyl product. otago.ac.nz

For N-arylation, modern cross-coupling methods are effective. Palladium-catalyzed amination reactions, for example, have been used to synthesize N-aryl bis(5-(trifluoromethyl)pyridin-2-yl)amines from 2-bromo-5-(trifluoromethyl)pyridine (B156976) and various arylamines, demonstrating a viable pathway for forming C-N bonds with these electron-deficient rings. mdpi.com

Table 2: Examples of N-Arylation on a Related Trifluoromethylpyridine

| Amine Substrate | Catalyst System | Product | Yield | Reaction Type | Reference |

| p-Anisidine | Pd(dba)₂ / BINAP | N-(4-methoxyphenyl)-N,N-bis(5-(trifluoromethyl)pyridin-2-yl)amine | 71% | Pd-catalyzed Amination | mdpi.com |

| Aniline | Pd(dba)₂ / BINAP | N-phenyl-N,N-bis(5-(trifluoromethyl)pyridin-2-yl)amine | 71% | Pd-catalyzed Amination | mdpi.com |

O-functionalization primarily occurs from the 4-hydroxypyridine (B47283) tautomer. This can involve reactions like O-alkylation or O-acylation. The most significant O-functionalization is the conversion of the carbonyl group into a chloro group using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation yields 4-chloro-3,5-bis(trifluoromethyl)pyridine, a key intermediate. This chloro-derivative is highly activated for nucleophilic aromatic substitution (SₙAr), where the chloride ion is readily displaced by a wide range of nucleophiles.

For example, studies on pentafluoropyridine (B1199360) show that phenoxides can displace fluoride (B91410) ions at the 4-position under mild conditions to form aryloxy-pyridine derivatives. mdpi.com The reaction of 4-chloro-3,5-bis(trifluoromethyl)pyridine with nucleophiles like alkoxides, phenoxides, or amines would be expected to proceed efficiently to give the corresponding 4-alkoxy, 4-aryloxy, or 4-amino derivatives.

Tautomerism and its Influence on Reactivity

This compound exists in a tautomeric equilibrium with its aromatic counterpart, 3,5-bis(trifluoromethyl)pyridin-4-ol. This equilibrium is fundamental to its reactivity.

This compound (Amide form): This form possesses a non-aromatic, cyclic amide structure. Reactions like N-alkylation occur on this tautomer.

3,5-bis(trifluoromethyl)pyridin-4-ol (Enol form): This form is an aromatic phenol-like structure. Reactions involving the oxygen atom, such as O-alkylation and conversion to the 4-chloro derivative, proceed from this tautomer.

The powerful electron-withdrawing nature of the two trifluoromethyl groups significantly influences this equilibrium. By withdrawing electron density, they stabilize the negative charge on the oxygen in the pyridinone form's resonance structures and increase the acidity of the N-H proton. Consequently, the equilibrium is heavily shifted towards the 4-pyridinone form compared to the unsubstituted 4-pyridone. This preference for the pyridinone tautomer impacts reaction kinetics and the conditions required to promote reactions via the less abundant 4-pyridinol tautomer.

Influence of Trifluoromethyl Groups on Reaction Pathways

The two trifluoromethyl groups at the 3- and 5-positions are the single most important factor governing the reactivity of the molecule. Their influence is pervasive across all reaction types.

Electronic Deactivation: They render the pyridine ring extremely electron-poor. This deactivates the ring towards electrophilic substitution to such an extent that such reactions are generally not feasible under standard conditions. nih.gov

Activation for Nucleophilic Substitution: The electron withdrawal activates the ring for attack by nucleophiles, particularly at the C2 and C6 positions. More importantly, it strongly activates the C4 position for nucleophilic aromatic substitution when a suitable leaving group, like chlorine, is present. nih.gov

Increased Acidity: The CF₃ groups increase the acidity of the N-H proton, making deprotonation easier. This facilitates reactions that proceed via the pyridinolate anion.

Tautomeric Equilibrium Control: As discussed, the CF₃ groups shift the tautomeric equilibrium in favor of the 4-pyridinone form, which is the dominant species in solution.

Reaction Selectivity: The electronic effects dictate the selectivity of derivatization. For instance, the choice between N-alkylation and O-alkylation can be tuned by exploiting the different electronic environments and the relative abundance of the two tautomers under specific reaction conditions. google.com

Advanced Structural Elucidation and Conformational Analysis of 3,5 Bis Trifluoromethyl 1h Pyridin 4 One Derivatives

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of 3,5-bis-trifluoromethyl-1H-pyridin-4-one derivatives and in understanding the electronic environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of these compounds in solution.

¹H NMR: In the proton NMR spectrum of the parent compound, this compound, the protons at positions 2 and 6 are expected to appear as a single resonance due to the molecule's symmetry. The N-H proton will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (C-4), the carbons bearing the trifluoromethyl groups (C-3 and C-5), and the carbons adjacent to the nitrogen atom (C-2 and C-6). The strong electron-withdrawing effect of the trifluoromethyl groups will cause a significant downfield shift for C-3 and C-5. The carbonyl carbon is also expected to be significantly deshielded.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups. This signal will likely be a singlet, assuming no significant coupling to other nuclei.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | δ 7.5-8.5 (H2, H6) | s | - |

| ¹H | δ 10-12 (N-H) | br s | - |

| ¹³C | δ 170-180 (C=O) | s | - |

| ¹³C | δ 140-150 (C2, C6) | q | |

| ¹³C | δ 120-130 (C3, C5) | q | |

| ¹³C | δ 115-125 (CF₃) | q | J(C,F) ≈ 270-280 |

Note: The data in this table is predictive and based on known values for similar fluorinated pyridine (B92270) structures. Actual experimental values may vary.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. Theoretical studies on fluorinated pyridone derivatives predict the key vibrational modes. The IR spectrum of this compound is expected to be characterized by several key absorption bands.

N-H Stretch: A broad absorption band is expected in the region of 3200-2800 cm⁻¹ corresponding to the N-H stretching vibration, indicative of hydrogen bonding in the solid state.

C=O Stretch: A strong absorption band, characteristic of the carbonyl group, is anticipated in the range of 1650-1600 cm⁻¹.

C-F Stretches: Strong and complex absorption bands associated with the C-F stretching vibrations of the trifluoromethyl groups are expected in the region of 1350-1100 cm⁻¹.

Ring Vibrations: Aromatic C=C and C-N stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200-2800 | Medium-Strong, Broad |

| C=O Stretch | 1650-1600 | Strong |

| C=C/C-N Ring Vibrations | 1600-1400 | Medium-Strong |

Note: This data is based on theoretical predictions for fluorinated pyridones and may differ from experimental results.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridone chromophore typically shows strong absorptions below 300 nm. The presence of the trifluoromethyl groups may cause a slight hypsochromic (blue) or bathochromic (red) shift depending on their electronic influence on the pyridone ring's excited states.

Solid-State Structural Studies via X-ray Crystallography

Conformational Dynamics and Inversion Barriers

A theoretical study on fluorinated 4-pyridone derivatives has explored their planarity and inversion barriers. For N-fluoro-4-pyridone, a non-planar structure with a small inversion barrier of 0.2 kJ/mol at the MP2 level of theory was predicted. However, this barrier is below the zero-point vibrational energy, suggesting a dynamically averaged planar structure. For the perfluorinated derivative, pentafluoro-4-pyridone, a non-planar ring structure is predicted with a more substantial inversion barrier of 26 kJ/mol. This suggests that the degree of fluorination significantly impacts the planarity of the pyridone ring. For this compound, while the ring itself is likely to be planar, the rotational barriers of the trifluoromethyl groups would be a key aspect of its conformational dynamics.

Supramolecular Interactions and Crystal Packing

In the solid state, the crystal packing of this compound will be heavily influenced by supramolecular interactions.

Hydrogen Bonding: The most significant interaction is expected to be the N-H···O=C hydrogen bond, which can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

Halogen Bonding: While not a traditional halogen bond, close contacts involving the fluorine atoms of the trifluoromethyl groups and electron-rich regions of adjacent molecules may occur.

π-π Stacking: Parallel stacking interactions between the pyridone rings are also possible, with typical inter-ring distances of 3.4-3.6 Å. The presence of bulky trifluoromethyl groups may, however, sterically hinder efficient π-π stacking.

Theoretical and Computational Studies of 3,5 Bis Trifluoromethyl 1h Pyridin 4 One

Quantum Chemical Calculations (DFT, ab initio)

No specific DFT or ab initio studies on 3,5-Bis-trifluoromethyl-1H-pyridin-4-one are available. Such calculations would typically determine the molecule's optimized geometry, including bond lengths and angles, providing a foundational understanding of its three-dimensional structure.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

There are no published values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for this compound. This information is critical for predicting the compound's chemical reactivity, kinetic stability, and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP analysis would be instrumental in identifying the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Vibrational Frequency Analysis and Spectroscopic Correlations

A computed vibrational analysis for this compound, which would correlate calculated frequencies with experimental infrared (IR) and Raman spectra, is not found in the literature. This analysis is essential for confirming the molecule's structure and understanding its vibrational modes.

Reaction Mechanism Elucidation through Computational Modeling

While DFT calculations have been used to elucidate reaction mechanisms for the synthesis of other trifluoromethyl-substituted pyridines, no such computational modeling for the reactions or synthesis involving this compound has been reported.

Prediction of Reactivity and Regioselectivity

Specific computational predictions regarding the reactivity and regioselectivity of this compound are absent from the scientific literature. These studies would rely on the outputs of DFT calculations, such as MEP maps and frontier orbital analysis, to forecast its behavior in chemical reactions.

Tautomeric Equilibrium Modeling

Pyridin-4-ones are known to exist in equilibrium with their tautomeric form, 4-hydroxypyridine (B47283). The position of this equilibrium is highly sensitive to substitution and solvent effects. However, no computational modeling has been published that specifically investigates the tautomeric equilibrium for this compound to determine the relative stability of its tautomers.

Coordination Chemistry and Catalytic Applications of 3,5 Bis Trifluoromethyl 1h Pyridin 4 One and Its Analogues

Design and Synthesis of Metal Complexes with Pyridinone-based Ligands

The synthesis of metal complexes using pyridinone-based ligands is a burgeoning area of research, driven by the ligands' versatile coordination capabilities. The deprotonation of the N-H group in 3,5-Bis-trifluoromethyl-1H-pyridin-4-one yields the corresponding pyridinonate anion, which features delocalized negative charge between the nitrogen and exocyclic oxygen atoms, making it an effective chelating or bridging ligand.

The general synthetic strategy involves the reaction of the pyridinone ligand with a suitable metal salt in an appropriate solvent. For instance, the reaction of a deprotonated pyridinone with a metal halide or nitrate (B79036) can lead to the formation of a coordination complex. A common and convenient method for preparing coinage metal complexes, such as those with copper(I) and silver(I), involves reacting the corresponding metal(I) oxide with the protonated ligand, which is deprotonated by the oxide in the process researchgate.net.

While direct synthesis examples for this compound are not extensively documented in readily available literature, synthetic routes for closely related trifluoromethyl-substituted pyridine (B92270) N-oxide and pyrazolate ligands provide significant insight. For example, trifluoromethyl-decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands have been synthesized in high yields through Grignard-based substitutions followed by N-oxidation acs.org. These ligands have been successfully coordinated with lanthanide ions like Neodymium (Nd³⁺) and Europium (Eu³⁺) acs.orgnih.gov.

Furthermore, the synthesis of intermediates for pharmaceuticals like Doravirine, an HIV-1 medication, involves complex pyridone structures. The chemical name for Doravirine is 3-chloro-5-((1-((4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)amino)benzonitrile, which contains a trifluoromethylated pyridone core google.com. Synthetic methods for such complex molecules often involve multi-step processes starting from simpler substituted pyridines google.com.

| Ligand Type | Metal Ion(s) | Synthetic Approach | Resulting Complex Type |

|---|---|---|---|

| Trifluoromethyl-substituted Pyridine N-Oxides | Ln³⁺ (e.g., Nd³⁺, Eu³⁺, Yb³⁺) | Grignard-based substitution followed by N-oxidation of the ligand, then reaction with lanthanide nitrates. acs.orgnih.gov | Tridentate or bidentate coordination complexes. acs.orgnih.gov |

| 3,5-Bis(trifluoromethyl)pyrazolate | Cu(I), Ag(I) | Reaction of metal(I) oxide with the pyrazole (B372694) ligand in an organic solvent like benzene (B151609) or toluene. researchgate.net | Trinuclear metal complexes, e.g., {[3,5-(CF₃)₂Pz]Cu}₃. researchgate.net |

| 4-(Trifluoromethyl)nicotinic acid | - | Oxidation with hydrogen peroxide in the presence of a catalyst to form the N-oxide derivative as a precursor. google.com | Intermediate for Doravirine synthesis. google.com |

Exploration of Coordination Modes and Geometries

Pyridinone-based ligands are known for their flexible coordination behavior, capable of adopting various binding modes, including monodentate, bidentate, and bridging fashions. The specific coordination mode is influenced by several factors, such as the metal ion's nature, the presence of other ancillary ligands, and the reaction conditions. The most common coordination geometries observed for transition metal complexes are octahedral, tetrahedral, and square planar nih.gov.

For this compound, the deprotonated ligand can coordinate to a metal center through the nitrogen and the exocyclic oxygen atoms, forming a stable chelate ring. This bidentate κ²-N,O coordination is a prevalent motif. Alternatively, it can act as a monodentate ligand, binding through either the nitrogen (κ¹-N) or the oxygen (κ¹-O) atom. Furthermore, its ability to bridge two or more metal centers (μ-bridging mode) makes it a valuable component in constructing polynuclear clusters and coordination polymers google.com.

Studies on analogous trifluoromethyl-substituted ligands provide concrete examples of these coordination patterns. Lanthanide complexes with 2,6-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphinoylmethyl]pyridine 1-oxide show the ligand binding in a tridentate fashion to the Ln(III) cation acs.org. In another case, a related ligand was found to coordinate in a bidentate mode with Ytterbium (Yb³⁺) nih.gov. For complexes with 3,5-bis(trifluoromethyl)pyrazolate, trinuclear structures are formed where the pyrazolate ligand bridges the metal centers researchgate.net. In cobalt(II) coordination polymers constructed with the related 3,5-bis(trifluoromethyl)benzoate (B8306798), the carboxylate groups act as bidentate bridging ligands acs.org.

The coordination number and the resulting geometry are dictated by the metal ion and the steric and electronic properties of the ligands. For instance, six-coordinate complexes typically adopt an octahedral geometry, while four-coordinate complexes can be either tetrahedral or square planar nih.gov. The specific geometry can be imposed by the ligand's structure, especially with rigid or semi-rigid ligands that have a preferred conformation upon binding uta.edu.

| Ligand Analogue | Metal Ion | Coordination Mode | Observed Geometry/Structure |

|---|---|---|---|

| 2,6-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphinoylmethyl]pyridine 1-oxide | Nd³⁺, Eu³⁺ | Tridentate acs.org | Coordination complex acs.org |

| 2-[bis(3,5-trifluoromethylphenyl)phosphinoylmethyl]pyridine N-oxide | Yb³⁺ | Bidentate nih.gov | Coordination complex nih.gov |

| 3,5-Bis(trifluoromethyl)pyrazolate | Cu(I), Ag(I) | Bridging | Trinuclear complexes researchgate.net |

| 3,5-Bis(trifluoromethyl)benzoate | Co(II) | Bidentate bridging acs.org | 2D network in a coordination polymer acs.org |

Role of Trifluoromethyl Groups in Ligand Properties and Complex Stability

The incorporation of trifluoromethyl (CF₃) groups into the pyridinone scaffold at the 3 and 5 positions has a profound impact on the ligand's properties and the stability of its metal complexes. The CF₃ group is strongly electron-withdrawing, which significantly alters the electronic distribution within the ligand. This electronic effect, combined with the steric bulk and unique physicochemical properties of fluorine, imparts several advantageous characteristics.

Enhanced Acidity and Stability: The electron-withdrawing nature of the two CF₃ groups increases the acidity of the pyridinone's N-H proton, facilitating its deprotonation to form the coordinating anion. The resulting C-F bonds are exceptionally strong, contributing to high thermal and oxidative stability in the final metal complexes wikipedia.orgnsf.gov. This stability is crucial for applications in catalysis, where complexes must withstand harsh reaction conditions.

Modulation of Electronic and Steric Properties: The presence of CF₃ groups can fine-tune the electronic properties of the metal center upon coordination. In copper(I) complexes with trifluoromethylated phenanthroline ligands, the CF₃ groups were found to inhibit the distortion of the complex in its excited state, a desirable property for photoactive materials researchgate.net. The steric hindrance provided by these bulky groups can also influence the coordination geometry and prevent unwanted side reactions researchgate.net.

Increased Lipophilicity and Solubility: Trifluoromethyl groups are known to enhance the lipophilicity of molecules, which can improve the solubility of the resulting metal complexes in nonpolar organic solvents nsf.govmdpi.com. This is a significant advantage for homogeneous catalysis, which often takes place in organic media. For example, fluorinated substituents on anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate render them weakly basic and enhance their solubility in solvents compatible with strong Lewis acids nsf.gov.

Improved Pharmacokinetic Profiles: In the context of medicinal chemistry, the CF₃ group is frequently used to improve the metabolic stability, bioavailability, and binding affinity of drug candidates mdpi.comnih.govresearchgate.net. The substitution of a methyl group with a trifluoromethyl group is a common strategy in drug design, although its effect on bioactivity can be complex mdpi.com.

Applications in Homogeneous and Heterogeneous Catalysis

The unique properties conferred by the 3,5-bis(trifluoromethyl)pyridin-4-one ligand make its metal complexes and related scaffolds promising candidates for various catalytic applications.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. A close analogue of the target compound, 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT), has been successfully employed as a green and efficient organocatalyst lookchem.com. BFPAT has been used to catalyze the one-pot, four-component synthesis of indeno[1,2-b]pyridine derivatives in excellent yields. The catalyst's effectiveness is attributed to its Brønsted acidity, which activates the electrophiles, and the hydrophobicity of the bis(trifluoromethyl)phenyl moiety, which helps repel water produced during the condensation reaction beilstein-journals.org. The lower basicity of the corresponding amine, compared to other aryl ammonium (B1175870) catalysts, enhances its catalytic superiority beilstein-journals.org.

Transition metal complexes bearing pyridinone-type ligands are active in a range of catalytic transformations. The electronic and steric tunability of these ligands allows for the optimization of catalyst performance.

A prominent example is the trinuclear copper(I) complex with the analogous 3,5-bis(trifluoromethyl)pyrazolate ligand, {µ-[3,5-(CF₃)₂Pz]Cu}₃. This complex has proven to be an effective catalyst for several important organic reactions, including:

Azide-alkyne cycloadditions (a "click" reaction) to form 1,2,3-triazoles.

The carboxylation of alkyne C(sp)-H bonds using CO₂.

The addition of S-H bonds to alkynes researchgate.net.

These reactions highlight the potential of metal complexes derived from ligands with 3,5-bis(trifluoromethyl) substitution patterns to facilitate challenging chemical transformations. The development of palladium-catalyzed trifluoromethylation of aryl chlorides has also been advanced by the use of highly hindered phosphine (B1218219) ligands, which facilitate the crucial reductive elimination step from the metal center rsc.org. This underscores the importance of ligand design in transition metal catalysis.

Supramolecular Assembly in Coordination Polymers and Frameworks

The ability of this compound and its analogues to act as bridging ligands makes them excellent building blocks for the construction of supramolecular structures, such as coordination polymers (CPs) and metal-organic frameworks (MOFs) rsc.org. These materials are formed by the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers), creating extended one-, two-, or three-dimensional networks rsc.orgrsc.org.

The structure of the final framework is highly dependent on the geometry of the ligand, the coordination preference of the metal ion, and, interestingly, the reaction conditions such as the solvent. A study on cobalt(II) coordination polymers built from the related 3,5-bis(trifluoromethyl)benzoate ligand and 4,4'-bipyridine (B149096) demonstrated remarkable supramolecular isomerism acs.org. By simply changing the solvent (e.g., acetonitrile, ethoxyethanol, acetone, water), four different coordination polymers with the same stoichiometry but distinct structures and properties were obtained. Some of these isomers were microporous with significant surface areas, while others were non-porous acs.orgnih.gov. This highlights the critical role that the trifluoromethyl-substituted ligand plays in directing the assembly of complex, functional materials.

The pyridine and triazole moieties within ligands are also known to participate in π-π stacking interactions, which further stabilize the resulting supramolecular architectures and can impart properties like luminescence researchgate.net. The construction of these frameworks can also be influenced by template molecules, leading to a wide diversity of structural architectures, from 0D binuclear complexes to 3D coordination polymers rsc.org. The resulting frameworks have potential applications in gas adsorption, heterogeneous catalysis, and as luminescent sensors rsc.org.

Advanced Applications of 3,5 Bis Trifluoromethyl 1h Pyridin 4 One Derivatives

Role in Agrochemical Intermediates

The trifluoromethylpyridine (TFMP) structural motif is a key component in a multitude of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.gov The inclusion of the CF3 group often enhances the biological efficacy and metabolic stability of the active ingredient. nih.gov A significant number of commercial pesticides contain a trifluoromethyl-substituted pyridine (B92270) ring. nih.gov

These vital agrochemicals are typically synthesized using key TFMP intermediates. Among the most important precursors is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which is in high demand for the production of several crop-protection products. nih.gov The synthesis of these intermediates often begins with picoline (methylpyridine), which undergoes a series of chlorination and fluorination reactions to yield the desired substituted pyridine core. nih.gov Pyridone intermediates are also implicated in the synthesis of certain herbicides. nih.gov

While a direct synthetic pathway from 3,5-bis(trifluoromethyl)-1H-pyridin-4-one to a major agrochemical is not explicitly detailed, the broader class of trifluoromethylpyridines it belongs to is fundamental to the industry. The table below lists several representative agrochemicals that rely on a trifluoromethylpyridine core, underscoring the importance of this class of chemical intermediates.

| Common Name | Type | Key TFMP Intermediate |

|---|---|---|

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine |

| Haloxyfop-methyl | Herbicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Flazasulfuron | Herbicide | 2-Chloro-3-(trifluoromethyl)pyridine |

| Dithiopyr | Herbicide | Ethyl 4,4,4-trifluoro-3-oxobutanoate derived |

| Thiazopyr | Herbicide | Ethyl 4,4,4-trifluoro-3-oxobutanoate derived |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid derived |

| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine derived |

| Pyridalyl | Insecticide | 5-(Trifluoromethyl)pyridine moiety |

| Fluazinam | Fungicide | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine |

Table compiled from data on agrochemicals containing a trifluoromethylpyridine (TFMP) moiety. nih.gov

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3,5-bis(trifluoromethyl)-1H-pyridin-4-one, and how can reaction conditions be optimized?

Answer:

The synthesis of trifluoromethyl-substituted pyridinones typically involves condensation reactions between aldehydes and cyclic ketones under acid catalysis. For example, analogous compounds (e.g., 4,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one) are synthesized via HCl-saturated acetic acid-mediated reactions, yielding intermediates that are neutralized, extracted, and purified via recrystallization . Optimization strategies include:

- Catalyst choice : HCl gas in acetic acid enhances protonation of carbonyl groups, facilitating nucleophilic attack.

- Solvent selection : Polar aprotic solvents (e.g., acetic acid) improve solubility of intermediates.

- Temperature control : Prolonged reaction times (48–72 hours) at room temperature maximize yields (e.g., 74% for compound 8 in ) .

Basic: How should researchers interpret spectroscopic data (NMR, MS) for 3,5-bis(trifluoromethyl)-1H-pyridin-4-one derivatives?

Answer:

- ¹H NMR : Trifluoromethyl groups (-CF₃) deshield adjacent protons, causing downfield shifts. For example, aromatic protons in similar compounds resonate at δ 7.6–7.8 ppm, while N-CH₂ groups appear near δ 4.1 ppm .

- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 411 for compound 8) confirm molecular weight. Fragmentation patterns (e.g., loss of -CF₃ groups at m/z 284) indicate structural stability .

- Elemental analysis : Discrepancies in carbon/nitrogen content (e.g., calculated C 61.32% vs. observed 61.22% in compound 8) may arise from residual solvents or hydration .

Advanced: What mechanistic insights explain byproduct formation during the synthesis of trifluoromethyl-substituted pyridinones?

Answer:

Byproducts often result from:

- Incomplete condensation : Unreacted aldehydes may form oligomers.

- Oxidation side reactions : Electron-withdrawing -CF₃ groups stabilize radical intermediates, leading to dimerization (observed in mass spectra as m/z 382 fragments in compound 8) .

- Steric hindrance : Bulky substituents (e.g., 2,3,4-trimethoxybenzylidene in compound 10) reduce yields (62% vs. 74% for less hindered analogs) . Mitigation includes using excess aldehyde or microwave-assisted synthesis to accelerate kinetics.

Advanced: How can conflicting data between elemental analysis and mass spectrometry be resolved for this compound?

Answer:

Discrepancies often arise from:

- Hydration : Adsorbed water lowers observed carbon content (e.g., compound 8’s C 61.22% vs. calculated 61.32%) .

- Ion suppression in MS : Low abundance of molecular ions (e.g., M+ at 23% for compound 8) complicates molecular weight confirmation. Cross-validate with high-resolution MS (HRMS) or isotopic labeling.

- Impurity interference : Use preparative HPLC (e.g., CHCl₃/MeOH gradients) to isolate pure fractions before analysis .

Basic: What safety protocols are critical when handling 3,5-bis(trifluoromethyl)-1H-pyridin-4-one?

Answer:

- Ventilation : Use fume hoods to avoid inhaling volatile byproducts (e.g., acetic acid/HCl vapors) .

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Spill management : Neutralize acid residues with sodium bicarbonate and collect waste in sealed containers .

Advanced: What strategies improve crystallinity for X-ray diffraction studies of fluorinated pyridinones?

Answer:

- Solvent selection : Slow evaporation from high-boiling solvents (e.g., DMSO) enhances crystal growth.

- Temperature gradients : Gradual cooling from 60°C to 4°C reduces lattice defects.

- Fluorine interactions : Strong C-F···H hydrogen bonds improve packing efficiency, as seen in analogs with mp 195–197°C (compound 8) .

Basic: How can chromatographic purity be assessed for this compound?

Answer:

- TLC : Use CHCl₃/Et₂O (2:1) for development; Rf ≈ 0.40 indicates polarity .

- HPLC : C18 columns with acetonitrile/water gradients (e.g., 70:30) resolve trifluoromethyl analogs with >95% purity .

Advanced: What computational methods predict the electronic effects of -CF₃ groups on reaction pathways?

Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Hammett constants : σₚ values for -CF₃ (σₚ = 0.54) quantify electron-withdrawing effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.